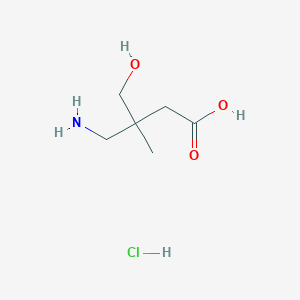

4-Amino-3-(hydroxymethyl)-3-methylbutanoic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Amino-3-(hydroxymethyl)-3-methylbutanoic acid hydrochloride is a chemical compound with significant interest in various scientific fields. This compound is known for its unique structure, which includes an amino group, a hydroxymethyl group, and a methyl group attached to a butanoic acid backbone. The hydrochloride form enhances its solubility and stability, making it suitable for various applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-(hydroxymethyl)-3-methylbutanoic acid hydrochloride typically involves multi-step organic reactions. One common method starts with the nitration of 3-hydroxybenzoic acid to produce 3-hydroxy-4-nitrobenzoic acid. This intermediate is then reduced to 4-amino-3-hydroxybenzoic acid.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Advanced techniques like continuous flow reactors may be used to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

4-Amino-3-(hydroxymethyl)-3-methylbutanoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The amino group can be reduced to form primary amines.

Substitution: The amino and hydroxymethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Conditions typically involve the use of strong bases or acids to facilitate the substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield 4-amino-3-methylbutanoic acid, while reduction of the amino group can produce 4-amino-3-(hydroxymethyl)-3-methylbutane.

Applications De Recherche Scientifique

4-Amino-3-(hydroxymethyl)-3-methylbutanoic acid hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.

Medicine: Research is ongoing to explore its potential therapeutic effects, including neuroprotective properties.

Industry: It is used in the production of pharmaceuticals and as an intermediate in chemical manufacturing.

Mécanisme D'action

The mechanism of action of 4-Amino-3-(hydroxymethyl)-3-methylbutanoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes and receptors, influencing their activity. The hydroxymethyl group can participate in redox reactions, affecting cellular processes. The compound’s overall effect is determined by its ability to modulate biochemical pathways and molecular interactions .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Amino-3-hydroxybenzoic acid: Shares the amino and hydroxyl groups but lacks the methyl and butanoic acid components.

3-Amino-4-hydroxybenzoic acid: Similar structure but different positioning of functional groups.

4-Amino-3-methylbenzoic acid: Contains the amino and methyl groups but lacks the hydroxymethyl group.

Uniqueness

4-Amino-3-(hydroxymethyl)-3-methylbutanoic acid hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specialized applications in research and industry .

Activité Biologique

4-Amino-3-(hydroxymethyl)-3-methylbutanoic acid hydrochloride, commonly known as HMB (β-Hydroxy β-Methylbutyrate), is a derivative of the amino acid leucine. It has garnered attention for its potential biological activities, particularly in the fields of nutrition, exercise physiology, and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C5H11NO3·HCl

- Molecular Weight : 157.61 g/mol

- IUPAC Name : this compound

HMB is primarily known for its role in muscle metabolism and protein synthesis. Its mechanisms include:

- Inhibition of Muscle Protein Breakdown : HMB reduces the rate of muscle protein catabolism by inhibiting the ubiquitin-proteasome pathway.

- Stimulation of Muscle Protein Synthesis : It activates the mechanistic target of rapamycin (mTOR) pathway, which is crucial for muscle growth.

- Anti-inflammatory Effects : HMB has been shown to decrease markers of inflammation, which can help in recovery from exercise-induced muscle damage.

1. Muscle Preservation and Growth

Numerous studies have demonstrated that HMB supplementation can enhance muscle mass and strength, particularly in individuals undergoing resistance training or in populations experiencing muscle wasting (e.g., elderly or critically ill patients). A meta-analysis indicated that HMB supplementation significantly increases lean body mass and strength compared to placebo groups .

2. Anti-Catabolic Effects

HMB has been shown to reduce muscle loss during periods of inactivity or caloric restriction. In clinical settings, patients recovering from surgery or severe illness who received HMB exhibited less muscle wasting than those who did not .

3. Impact on Exercise Performance

Research indicates that HMB supplementation may improve exercise performance by reducing muscle damage and soreness post-exercise. Athletes taking HMB reported lower levels of creatine kinase (CK), a marker of muscle damage, following intense training sessions .

Case Study 1: Elderly Population

A study involving elderly participants showed that those supplemented with HMB over a 12-week period experienced significant improvements in muscle mass and physical function compared to a control group. The results suggest that HMB can be an effective intervention for sarcopenia in older adults .

Case Study 2: Post-Surgery Recovery

In a clinical trial focusing on patients recovering from hip surgery, those receiving HMB showed faster recovery times and improved muscle strength compared to those receiving standard nutritional care. This underscores HMB's potential as a therapeutic agent in post-operative care .

Research Findings

Propriétés

IUPAC Name |

3-(aminomethyl)-4-hydroxy-3-methylbutanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3.ClH/c1-6(3-7,4-8)2-5(9)10;/h8H,2-4,7H2,1H3,(H,9,10);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZTQSGPKEXLIOW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)(CN)CO.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.